2-(Benzyloxy)-5-chlorobenzoyl chloride
Description
Molecular Architecture and Bonding Characteristics
Molecular Formula, Structure, and Nomenclature
2-(Benzyloxy)-5-chlorobenzoyl chloride possesses the molecular formula C₁₄H₁₀Cl₂O₂. The structure features a benzene ring substituted at the second position by a benzyloxy group (–OCH₂C₆H₅), at the fifth position by a chlorine atom, and at the first position by a carbonyl chloride (–COCl) functional group. The systematic International Union of Pure and Applied Chemistry name is this compound, and it is registered under the Chemical Abstracts Service number 41220-63-7.
The core of the molecule is a benzene ring, which serves as the scaffold for the three key substituents. The benzyloxy group introduces both electronic and steric effects, as it is a bulky, electron-rich moiety. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing influence, particularly affecting the aromatic π-system and the reactivity of the adjacent carbonyl chloride. The carbonyl chloride group itself is a highly reactive acyl chloride, prone to nucleophilic attack.
Bonding Characteristics and Electronic Effects
The molecular architecture of this compound is defined by the interplay of resonance and inductive effects from its substituents. The benzyloxy group, through its oxygen atom, can participate in resonance with the aromatic ring, donating electron density via the lone pairs on oxygen. This effect is most pronounced at the ortho and para positions relative to the oxygen, enhancing electron density in those regions.
Conversely, the chlorine atom at the fifth position exerts a strong inductive electron-withdrawing effect, pulling electron density away from the ring. This effect is localized but can influence the overall reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions. The carbonyl chloride group is also electron-withdrawing, both through resonance and induction, further activating the ring toward nucleophilic attack at the carbonyl carbon.
The cumulative effect of these substituents is a molecule with a polarized electronic structure, where the aromatic ring displays regions of both increased and decreased electron density. The presence of two chlorine atoms in the molecule, one as a substituent and one as part of the acyl chloride, further accentuates this polarization.
Stereochemistry and Conformational Analysis
This compound is a planar molecule in its aromatic core, with the benzyloxy group and the carbonyl chloride extending out of the plane. The benzyloxy group is connected to the benzene ring via an oxygen atom, which allows for some rotational freedom around the C–O bond. However, steric hindrance from the adjacent chlorine atom and the carbonyl chloride can restrict this rotation, leading to preferred conformations where the benzyloxy group is oriented away from the bulky substituents.
The carbonyl chloride group is typically coplanar with the aromatic ring, as this orientation allows for optimal conjugation between the carbonyl π-system and the aromatic π-system. This conjugation stabilizes the molecule and influences its reactivity, particularly in acylation reactions.
Molecular Descriptors and Computed Properties
Computational analysis provides further insight into the molecular characteristics of this compound. The compound has a molecular weight of 281.13 g/mol, and its computed logarithm of the partition coefficient (LogP) is approximately 4.34, indicating significant hydrophobic character. The molecule contains two chlorine atoms, two oxygen atoms, and fourteen carbon atoms, with a total of eighteen heavy atoms. The number of rotatable bonds is four, reflecting the flexibility of the benzyloxy substituent and the acyl chloride group.
The polar surface area is calculated to be 26 Ų, which is consistent with the presence of two oxygen atoms but the absence of hydrogen bond donors. The molecule does not possess any hydrogen bond donors, but it has two hydrogen bond acceptors, corresponding to the oxygen atoms in the benzyloxy and carbonyl chloride groups.
Table 1.1: Key Computed Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₀Cl₂O₂ |
| Molecular weight (g/mol) | 281.13 |
| LogP | 4.34 |
| Heavy atom count | 18 |
| Rotatable bond count | 4 |
| Number of rings | 2 |
| Polar surface area (Ų) | 26 |
| Hydrogen bond acceptors | 2 |
| Hydrogen bond donors | 0 |
Resonance and Reactivity Considerations
The presence of the benzyloxy group at the ortho position relative to the carbonyl chloride can enhance the resonance stabilization of the aromatic ring, making the ortho and para positions more nucleophilic. However, the electron-withdrawing chlorine at the meta position and the acyl chloride at the para position relative to the benzyloxy group counteract this effect, leading to a nuanced reactivity profile.
The carbonyl chloride group is highly reactive toward nucleophiles, a characteristic feature of acyl chlorides. The electron-withdrawing effects of the adjacent chlorine atom further activate the carbonyl carbon, making it even more susceptible to nucleophilic attack. This reactivity is a defining feature of the compound and underlies its utility in organic synthesis, particularly in acylation and condensation reactions.
Properties
IUPAC Name |
5-chloro-2-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXDAJFTMOAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-(Benzyloxy)-5-chlorobenzoic Acid with Thionyl Chloride or Oxalyl Chloride
- The classical and widely used method involves treating the benzoic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
- The reaction is typically conducted in chlorinated solvents such as dichloromethane or dichloroethane.
- A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate the chlorinating agent and improve reaction rates and yields.
- The reaction proceeds under mild conditions (room temperature to reflux) and affords the benzoyl chloride in high yield and purity.
This approach is analogous to the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid reported in patent literature, which uses oxalyl chloride or thionyl chloride in chlorinated solvents with catalytic DMF.
Chlorination of 2-chlorobenzaldehyde with Phosphorus Pentachloride and Chlorine
- An alternative method involves the chlorination of 2-chlorobenzaldehyde with phosphorus pentachloride (PCl5) in the presence of chlorine gas.
- The reaction is conducted at elevated temperatures (140–170 °C) without necessarily using a solvent or with an inert solvent.
- The aldehyde is converted to the corresponding benzoyl chloride with high conversion (above 90%) and purity (above 98%).
- The molar ratio of aldehyde to PCl5 is controlled between 1:0.05 to 1:0.2 for optimal yield.
This method is particularly useful when the aldehyde precursor is readily available and is documented for 2-chlorobenzoyl chloride preparation.
Catalytic Chlorination of Benzoyl Chloride to Mono-chlorobenzoyl Chlorides
- Another approach involves direct chlorination of benzoyl chloride using a ferric halide-iodine cocatalyst system at low temperatures (<50 °C).
- This method preferentially yields meta-chlorobenzoyl chlorides with high selectivity and yield without the use of solvents or high temperatures.
- It is applicable for preparing monochlorinated benzoyl chlorides, potentially adaptable for this compound if the benzyloxy group is introduced prior or post chlorination.
This catalytic method offers a greener alternative with better selectivity.
Summary Table of Preparation Methods
Detailed Research Findings and Considerations
- The benzyloxy group introduction via nucleophilic substitution on hydroxy groups is well-established and yields stable ethers, which are compatible with subsequent chlorination steps.
- The use of catalytic DMF in acid chloride formation accelerates the reaction by forming a reactive Vilsmeier intermediate, enhancing conversion efficiency.
- Chlorination of aldehydes with PCl5 and chlorine is effective but requires handling of corrosive and toxic reagents and elevated temperatures.
- Catalytic chlorination with ferric halide-iodine offers an environmentally friendlier alternative but may require optimization for substrates bearing benzyloxy substituents.
- Temperature control is crucial to avoid side reactions and impurities, especially diastereomeric or positional isomers.
- Purification is typically achieved by distillation under reduced pressure or column chromatography to obtain high-purity benzoyl chloride derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols and Aldehydes: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 2-(Benzyloxy)-5-chlorobenzoyl chloride is in the synthesis of bioactive molecules. It serves as an important intermediate in the preparation of various pharmaceuticals and agrochemicals. The compound can undergo Friedel-Crafts acylation reactions, which are crucial for constructing complex aromatic systems.
Case Study: Synthesis of Natural Products
A review highlighted the use of Friedel-Crafts reactions, where compounds like this compound are utilized to synthesize complex natural products. This method has been instrumental in creating compounds with significant biological activity, showcasing the versatility of this chlorobenzoyl chloride in organic synthesis .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise as inhibitors for various biological targets.
Biological Evaluation
Research indicates that derivatives of this compound are being evaluated for their inhibitory effects on specific enzymes, such as enteropeptidase, which plays a role in protein digestion. The modifications to the benzoyloxy group can significantly influence the pharmacological activity of these compounds .
Proteomics Research
Another application is in proteomics research, where this compound is used as a reagent for labeling proteins. This labeling is crucial for studying protein interactions and functions within biological systems.
Commercial Availability
The compound is commercially available and marketed for its utility in proteomics, indicating its relevance in advanced biochemical research .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-chlorobenzoyl chloride involves its reactivity as a benzoyl chloride. The compound reacts with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
Comparison with Similar Compounds
Benzyloxy-Substituted Benzoyl Chlorides
Structural Analogs :
- 2-(Benzyloxy)benzoyl chloride (Compound 5): Lacks the 5-chloro substituent, resulting in reduced electrophilicity compared to the target compound. Used in synthesizing uridine derivatives .
- 2,4-Bis(benzyloxy)benzoyl chloride (Compound 6): Features two benzyloxy groups (2- and 4-positions), increasing steric hindrance and reducing reactivity toward nucleophiles. Applications include carbohydrate chemistry .
- 2-(Benzyloxy)-5-nitrobenzoyl chloride (Compound 7): The nitro group at the 5-position is strongly electron-withdrawing, significantly enhancing electrophilicity. This compound is more reactive in acylation reactions than the 5-chloro analog .
Key Differences :
Halogen-Substituted Analogs
Fluorinated and Chlorinated Derivatives :
- 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (): Contains a 2-chloro-6-fluorobenzyloxy group. The fluorine atom induces electron-withdrawing effects, increasing electrophilicity. Molecular weight (333.56 g/mol) is higher due to additional halogens, impacting solubility .
- 2-Chloro-5-fluorobenzoyl chloride : The fluorine atom at the 5-position enhances electrophilicity compared to the target compound’s chlorine. Widely used in agrochemical synthesis .
- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1): The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, making this compound highly reactive in acylations .
Brominated Analog :
Key Differences :
Methoxy and Acetyl Derivatives
- 5-Iodo-2-methoxybenzoyl chloride (): The methoxy group (-OCH₃) is smaller than benzyloxy, reducing steric hindrance. Iodine’s polarizability enhances stability in radical reactions. Used in medicinal chemistry .
- Benzyloxyacetyl chloride (): An acetyl chloride derivative with a benzyloxy group. The shorter chain increases volatility and reactivity in peptide coupling compared to benzoyl chlorides .
Key Differences :
Biological Activity
2-(Benzyloxy)-5-chlorobenzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, through a review of relevant literature and research findings.
Chemical Structure and Properties
The compound features a chlorobenzoyl moiety linked to a benzyloxy group, contributing to its reactivity and biological activity. The presence of the carbonyl chloride group enhances its electrophilicity, making it reactive towards nucleophiles.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound has the potential to inhibit the growth of various bacterial strains, including drug-resistant Gram-positive bacteria.
- Anticancer Properties : Preliminary investigations suggest that it may possess cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed in various studies.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | <12.5 | |
| Escherichia coli | >125 | |
| Mycobacterium tuberculosis | <30 |
Anticancer Activity
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation. Table 2 provides a summary of findings from these studies.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 | |
| HeLa (cervical cancer) | 20 | |
| A549 (lung cancer) | 25 |
The mechanism by which this compound exerts its biological effects is primarily through its interaction with nucleophilic sites on proteins and enzymes. The carbonyl chloride group facilitates the formation of covalent bonds, potentially leading to enzyme inhibition or modification of signaling pathways involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy Against Drug-Resistant Strains : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen associated with antibiotic resistance. The compound's ability to target bacterial biosynthetic pathways suggests its potential as a lead compound for developing new antibiotics .
- Cytotoxicity in Cancer Research : In another investigation, the compound was tested on MCF-7 breast cancer cells, showing significant cytotoxic effects at concentrations lower than those typically required for conventional chemotherapeutics. This suggests that it may offer a novel approach to cancer treatment.
Q & A
Q. What strategies are recommended for scaling up laboratory synthesis to pilot-scale production?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
